molecular formula C8H8BF3O4 B14017647 (3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid

(3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B14017647
M. Wt: 235.95 g/mol
InChI Key: LRJNCNDYRNNIBO-UHFFFAOYSA-N
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Description

(3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid: is a boronic acid derivative that has garnered interest in various fields of scientific research. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the trifluoromethoxy group and hydroxymethyl group in this compound adds unique chemical properties that make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide using a palladium catalyst in the presence of a boron source such as bis(pinacolato)diboron. The reaction conditions often include a base like potassium carbonate and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The boronic acid group can be reduced to a boronate ester using reducing agents such as sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces the trifluoromethoxy group under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of (3-(Carboxy)-5-(trifluoromethoxy)phenyl)boronic acid.

    Reduction: Formation of (3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronate ester.

    Substitution: Formation of substituted phenylboronic acids with various functional groups replacing the trifluoromethoxy group.

Scientific Research Applications

Chemistry: (3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. Its unique functional groups allow for selective reactions and the formation of complex molecules.

Biology: In biological research, boronic acids are explored for their potential as enzyme inhibitors. The compound’s ability to form reversible covalent bonds with diols makes it a candidate for targeting enzymes with active site serine residues.

Medicine: Boronic acids, including this compound, are investigated for their potential in drug development. They are considered for use in cancer therapy, particularly in boron neutron capture therapy (BNCT), where boron-containing compounds are used to target cancer cells.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and sensors. Its unique chemical properties make it suitable for applications requiring specific reactivity and stability.

Mechanism of Action

The mechanism of action of (3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming boronate esters. This interaction is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes and inhibit their activity. The trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the hydroxymethyl and trifluoromethoxy groups, making it less reactive in certain applications.

    (3-(Hydroxymethyl)phenyl)boronic acid: Similar structure but lacks the trifluoromethoxy group, affecting its electronic properties.

    (3-(Trifluoromethoxy)phenyl)boronic acid: Lacks the hydroxymethyl group, which can influence its reactivity and solubility.

Uniqueness: (3-(Hydroxymethyl)-5-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both the hydroxymethyl and trifluoromethoxy groups. These functional groups enhance its reactivity, binding affinity, and solubility, making it valuable for specific applications in organic synthesis, biological research, and industrial processes.

Properties

Molecular Formula

C8H8BF3O4

Molecular Weight

235.95 g/mol

IUPAC Name

[3-(hydroxymethyl)-5-(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C8H8BF3O4/c10-8(11,12)16-7-2-5(4-13)1-6(3-7)9(14)15/h1-3,13-15H,4H2

InChI Key

LRJNCNDYRNNIBO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)OC(F)(F)F)CO)(O)O

Origin of Product

United States

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